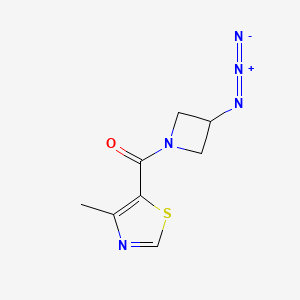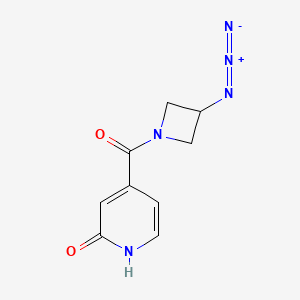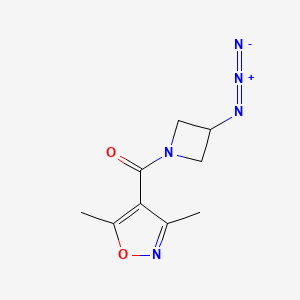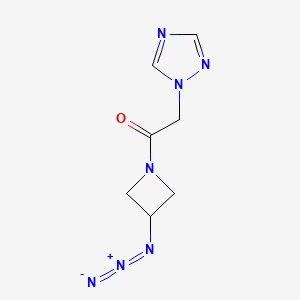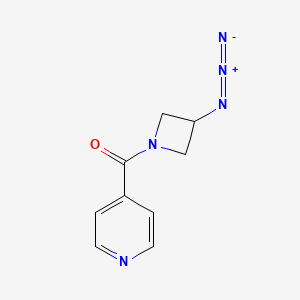
(3-Azidoazetidin-1-yl)(pyrazin-2-yl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(pyrazin-2-yl)methanone is a compound that features both azetidine and pyrazine moieties Azetidines are four-membered nitrogen-containing heterocycles, while pyrazines are six-membered nitrogen-containing aromatic heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidoazetidin-1-yl)(pyrazin-2-yl)methanone typically involves the formation of the azetidine ring followed by the introduction of the azido group and the pyrazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The azido group can be introduced via nucleophilic substitution reactions using sodium azide. The pyrazine moiety can be attached through various coupling reactions, such as Suzuki or Stille coupling, depending on the specific substituents and functional groups present .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-Azidoazetidin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form more reactive intermediates.
Reduction: The azido group can be reduced to an amine, which can then participate in further functionalization.
Substitution: The azido group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Sodium azide is commonly used for introducing the azido group, while other nucleophiles can be used for subsequent substitutions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine, while substitution reactions can yield a wide range of functionalized derivatives .
Scientific Research Applications
(3-Azidoazetidin-1-yl)(pyrazin-2-yl)methanone has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (3-Azidoazetidin-1-yl)(pyrazin-2-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The azido group can participate in click chemistry reactions, forming stable triazole linkages that can be used to attach the compound to various biomolecules .
Comparison with Similar Compounds
(3-Azidoazetidin-1-yl)(5-methylpyrazin-2-yl)methanone: This compound is similar in structure but has a methyl group on the pyrazine ring, which can affect its reactivity and applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazine moiety and have been studied for their biological activities, particularly as kinase inhibitors.
Uniqueness: (3-Azidoazetidin-1-yl)(pyrazin-2-yl)methanone is unique due to the combination of the azetidine and pyrazine moieties, which confer distinct chemical and biological properties. The presence of the azido group also allows for versatile functionalization through click chemistry, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-azidoazetidin-1-yl)-pyrazin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O/c9-13-12-6-4-14(5-6)8(15)7-3-10-1-2-11-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFONYYDWSYDUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



